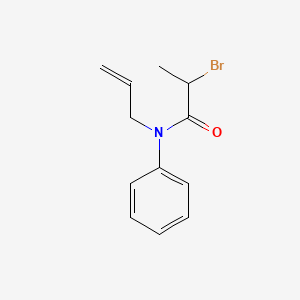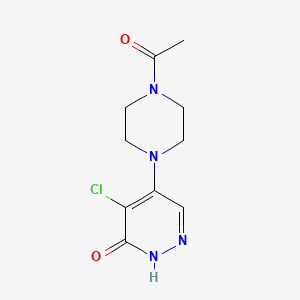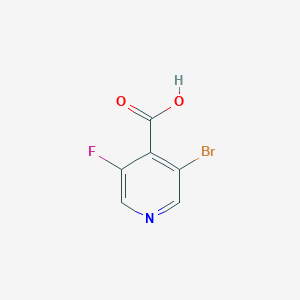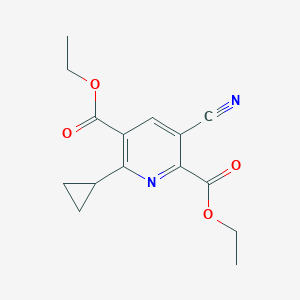
N-Allyl-2-bromo-N-phenylpropanamide
Descripción general
Descripción
N-Allyl-2-bromo-N-phenylpropanamide is a chemical compound with the molecular formula C12H14BrNO . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes an allyl group (prop-2-enyl), a bromine atom, a phenyl group, and a propanamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly stated in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Asymmetric Induction
- N-Allyl-2-bromo-N-phenylpropanamide is used in the synthesis of 5H-Alkyl-2-phenyl-oxazol-4-ones, a heterocyclic ring system. This system is beneficial for the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. The process involves microwave-assisted cyclization and Mo-catalyzed asymmetric allylic alkylation, leading to products with excellent enantioselectivity (Trost, Dogra, & Franzini, 2004).
Kinetics in Organic Reactions
- The compound demonstrates unique kinetic behavior in organic reactions. For instance, its reactions with N-bromosuccinimide in aqueous methanol have been studied to understand the kinetics of allyl and crotyl alcohols (Karunakaran & Ganapathy, 1990).
Claisen Rearrangement
- It plays a role in the Claisen rearrangement, particularly in the rearrangement of amide enolates. This rearrangement is used for synthesizing complex molecules like verrucarinolactone, D-allo-isoleucine, and isoiridomyrmecin with high stereoselectivity (Tsunoda & Ito, 1994).
Development of N-Aryl 2-Alkenamides
- The compound is used in creating N-aryl 2-alkenamides and related compounds, including N-allyl N-aryl 2-alkenamides and N-aryl α,β-unsaturated γ-lactams. These are achieved through reactions involving potassium tert-butoxide and allyl bromide (Wang et al., 2001).
Synthesis of CCR5 Antagonists
- It has been used in the synthesis of novel non-peptide CCR5 antagonists, which are significant in studying cell signaling and potential therapeutic applications (Cheng De-ju, 2015).
Study of Rotational Isomers
- Studies on the rotational preferences of related compounds, like N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, provide insights into the stereochemistry of reactions like Hartwig asymmetric oxindole cyclizations (Mandel et al., 2013).
Application in Thermotropic Dendrimers
- Its derivatives are utilized in synthesizing thermotropic dendrimers, which have potential applications in material science (Percec, Chu, & Kawasumi, 1994).
Preparation of Novel CCR5 Antagonists
- In the preparation of specific CCR5 antagonists, the compound has been used to derive novel structures with potential applications in medicinal chemistry (Bi, 2014).
Electrochemical Reduction Studies
- The electrochemical reduction of related allyl halides has been studied in nonaqueous solvents, providing insights into the electrochemical properties and reactivity of these compounds (Bard & Merz, 1979).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-N-phenyl-N-prop-2-enylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-3-9-14(12(15)10(2)13)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNMYTKUAKRLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC=C)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1532236.png)
![3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1532237.png)











